Cas no 954566-80-4 (2-4-(3,3-dimethylbutanamido)phenylacetic acid)

954566-80-4 structure
Productnaam:2-4-(3,3-dimethylbutanamido)phenylacetic acid
CAS-nummer:954566-80-4
MF:C14H19NO3
MW:249.305564165115
MDL:MFCD09741224
CID:5229660
PubChem ID:16794396
2-4-(3,3-dimethylbutanamido)phenylacetic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzeneacetic acid, 4-[(3,3-dimethyl-1-oxobutyl)amino]-
- 2-[4-(3,3-dimethylbutanamido)phenyl]acetic acid
- 2-4-(3,3-dimethylbutanamido)phenylacetic acid
-
- MDL: MFCD09741224
- Inchi: 1S/C14H19NO3/c1-14(2,3)9-12(16)15-11-6-4-10(5-7-11)8-13(17)18/h4-7H,8-9H2,1-3H3,(H,15,16)(H,17,18)
- InChI-sleutel: MTDFRKQOCOBRRK-UHFFFAOYSA-N
- LACHT: C1(CC(O)=O)=CC=C(NC(=O)CC(C)(C)C)C=C1
2-4-(3,3-dimethylbutanamido)phenylacetic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Chemenu | CM474582-1g |
2-[4-(3,3-dimethylbutanamido)phenyl]acetic acid |
954566-80-4 | 95%+ | 1g |
$822 | 2023-03-10 | |
Ambeed | A1137366-1g |
2-[4-(3,3-Dimethylbutanamido)phenyl]acetic acid |
954566-80-4 | 95% | 1g |
$484.0 | 2024-04-15 | |
1PlusChem | 1P019Q98-10g |
2-[4-(3,3-dimethylbutanamido)phenyl]acetic acid |
954566-80-4 | 95% | 10g |
$3627.00 | 2024-04-19 | |
A2B Chem LLC | AV32748-50mg |
2-[4-(3,3-dimethylbutanamido)phenyl]acetic acid |
954566-80-4 | 95% | 50mg |
$199.00 | 2024-07-18 | |
Enamine | EN300-86342-10g |
2-[4-(3,3-dimethylbutanamido)phenyl]acetic acid |
954566-80-4 | 95% | 10g |
$2884.0 | 2023-09-02 | |
Aaron | AR019QHK-1g |
2-[4-(3,3-dimethylbutanamido)phenyl]acetic acid |
954566-80-4 | 95% | 1g |
$948.00 | 2025-02-10 | |
Aaron | AR019QHK-10g |
2-[4-(3,3-dimethylbutanamido)phenyl]acetic acid |
954566-80-4 | 95% | 10g |
$3991.00 | 2024-07-18 | |
1PlusChem | 1P019Q98-500mg |
2-[4-(3,3-dimethylbutanamido)phenyl]acetic acid |
954566-80-4 | 95% | 500mg |
$618.00 | 2025-03-03 | |
1PlusChem | 1P019Q98-2.5g |
2-[4-(3,3-dimethylbutanamido)phenyl]acetic acid |
954566-80-4 | 95% | 2.5g |
$1497.00 | 2025-03-03 | |
A2B Chem LLC | AV32748-5g |
2-[4-(3,3-dimethylbutanamido)phenyl]acetic acid |
954566-80-4 | 95% | 5g |
$2083.00 | 2024-07-18 |
2-4-(3,3-dimethylbutanamido)phenylacetic acid Gerelateerde literatuur
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
954566-80-4 (2-4-(3,3-dimethylbutanamido)phenylacetic acid) Gerelateerde producten
- 1314755-45-7(1-4-fluoro-3-(trifluoromethyl)phenylcyclobutan-1-amine)
- 1838158-91-0(1-Fluorosulfonyloxy-4-isocyanatobenzene)
- 1021056-12-1(3-fluoro-N-[6-({[(3-methyl-1,2-oxazol-5-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]benzamide)
- 2624416-87-9((4-Fluoro-2-methoxyphenyl)(piperidin-1-yl)methanone)
- 1794791-25-5(N-Nitrosodibenzylamine-d10)
- 2137493-10-6(1-Oxa-4-azaspiro[4.5]decane-3,4-dicarboxylic acid, 7-methyl-, 4-(9H-fluoren-9-ylmethyl) ester)
- 1368591-82-5(2-(5-chloro-2-methoxy-4-methylphenyl)acetonitrile)
- 90891-06-8(ethyl 2-amino-2-(2,3-dihydro-1H-inden-2-yl)acetate)
- 53277-42-2(1H-Pyrrolo[2,3-b]pyridine, 1-acetyl- (9CI))
- 166104-19-4(Tert-butyl 5-nitro-1H-indole-1-carboxylate)
Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:954566-80-4)2-4-(3,3-dimethylbutanamido)phenylacetic acid

Zuiverheid:99%/99%
Hoeveelheid:1g/5g
Prijs ($):436.0/1264.0